molecular formula C24H25NO4 B2738131 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2164863-72-1

3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2738131
CAS No.: 2164863-72-1
M. Wt: 391.467
InChI Key: ZYINKVAFRODLIY-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The bicyclo[3.2.1]octane core adds rigidity and spatial orientation, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies, including asymmetric catalysis and desymmetrization processes . The reaction conditions often involve the use of chiral catalysts and specific solvents to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of reagents and reaction conditions is critical to minimize costs and environmental impact while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: Employed in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amine functionality, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity and spatial orientation, enhancing its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylic acid
  • 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid stands out due to its specific bicyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring high selectivity and stability .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)24(12-15-9-10-16(11-15)13-24)25-23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYINKVAFRODLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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